Ethyl 6-bromobenzofuran-3-carboxylate
Overview
Description
Ethyl 6-bromobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the reaction of 6-bromobenzofuran with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethyl benzofuran-3-carboxylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of 6-bromobenzofuran-3-carboxylic acid.
Reduction: Formation of ethyl benzofuran-3-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromobenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of ethyl 6-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- Ethyl 7-bromobenzofuran-2-carboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
Comparison: Ethyl 6-bromobenzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to ethyl 7-bromobenzofuran-2-carboxylate, it has a different bromine position, affecting its reactivity and biological activity. Similarly, the presence of additional substituents in ethyl 6-bromo-4-chloroquinoline-3-carboxylate and ethyl 5-nitrobenzofuran-2-carboxylate results in varied chemical behaviors and applications .
Properties
IUPAC Name |
ethyl 6-bromo-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLJJVXPJIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598450 | |
Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260799-56-1 | |
Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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